molecular formula C16H18BClO3 B13923314 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

Cat. No.: B13923314
M. Wt: 304.6 g/mol
InChI Key: SHSIAIHNKLCLBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a naphthalene-derived boronic ester featuring a hydroxyl group at position 2, a chlorine atom at position 5, and a pinacol boronate (Bpin) moiety at position 4. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and organic materials . Its structural design balances electronic effects (electron-withdrawing Cl and Bpin) with steric considerations, enabling precise regioselectivity in coupling reactions.

Properties

Molecular Formula

C16H18BClO3

Molecular Weight

304.6 g/mol

IUPAC Name

5-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C16H18BClO3/c1-15(2)16(3,4)21-17(20-15)12-9-11(19)8-10-6-5-7-13(18)14(10)12/h5-9,19H,1-4H3

InChI Key

SHSIAIHNKLCLBZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the borylation of a suitable naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated naphthalene with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of 5-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The chloro and hydroxyl groups also contribute to its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Key structural analogs differ in aromatic systems, substituent positions, or functional groups:

Aromatic Core Differences
  • Phenyl vs. Naphthalene Systems: The compound [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d) () shares a phenyl core with Cl and Bpin substituents but lacks the extended conjugation of naphthalene. Its 1H-NMR aromatic signals (7.31–7.66 ppm) are upfield compared to naphthalene derivatives, reflecting reduced π-delocalization . Naphthalene Derivatives: The target compound’s naphthalene core enhances conjugation, stabilizing intermediates in cross-coupling reactions. Analogs like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol (CAS 1062555-59-2) exhibit positional isomerism (OH at position 1 vs. 2), altering hydrogen-bonding networks and acidity .
Substituent Effects
  • Chlorine vs. Fluorine/Ethyl Groups: The 5-Ethyl-6-Fluoro-4-Bpin-naphthalen-2-ol analog () replaces Cl with fluorine and ethyl groups.
  • Hydroxyl Group Positioning :
    • In 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol (CAS 269410-21-1), the absence of Cl reduces electronic polarization, lowering the hydroxyl group’s acidity compared to the target compound .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling Efficiency :

    • The target’s naphthalene-Bpin system facilitates coupling with aryl halides, outperforming phenyl analogs (e.g., 2d) in forming conjugated materials due to superior π-orbital overlap .
    • Side-chain boronate derivatives (e.g., 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane, ) show lower coupling efficiency due to reduced aryl-Bpin conjugation .
  • Electronic Modulation :

    • The electron-withdrawing Cl group activates the boronate toward transmetallation, accelerating coupling rates compared to ethyl- or methoxy-substituted analogs .

Physicochemical and Spectroscopic Properties

  • NMR Signatures: The target’s 1H-NMR would display aromatic protons downfield-shifted (e.g., ~7.5–8.0 ppm) versus phenyl analogs (: 7.31–7.66 ppm) due to naphthalene’s deshielding effects . The hydroxyl proton’s acidity is enhanced by adjacent Cl, leading to broader peaks in CD3OD versus non-chlorinated analogs .
  • Stability :

    • Chlorine’s electron-withdrawing effect stabilizes the boronate against hydrolysis, contrasting with electron-donating groups (e.g., -OCH3 in 3-Methoxyphenylboronic acid pinacol ester, CAS 325142-84-5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.